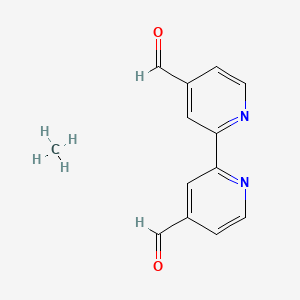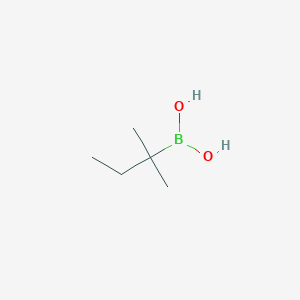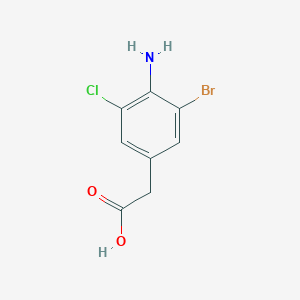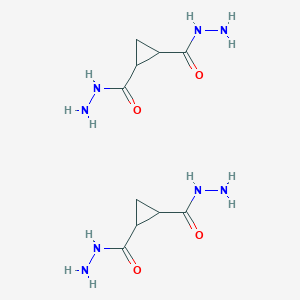
2,2'-Bipyridine-4,4'-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bipyridine-4,4’-dicarbaldehyde is an organic compound with the molecular formula C12H8N2O2. It is a white crystalline solid that is insoluble in water but soluble in various organic solvents. This compound is often used as an intermediate in organic synthesis and has significant applications in the fields of chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridine-4,4’-dicarbaldehyde typically involves the reaction of bipyridine with aldehydes such as acetaldehyde or formaldehyde. One common method includes the use of selenium dioxide (SeO2) as an oxidizing agent in a 1,4-dioxane solvent under an inert nitrogen atmosphere. The reaction is carried out at reflux temperature for approximately 44 hours .
Industrial Production Methods: Industrial production methods for 2,2’-Bipyridine-4,4’-dicarbaldehyde are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bipyridine-4,4’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions
Major Products:
Oxidation: 2,2’-Bipyridine-4,4’-dicarboxylic acid.
Reduction: 2,2’-Bipyridine-4,4’-diol.
Substitution: Various substituted bipyridine derivatives
Scientific Research Applications
2,2’-Bipyridine-4,4’-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is utilized in the development of fluorescent probes and sensors for biological imaging.
Industry: The compound is employed in the production of dyes, catalysts, and electronic materials .
Mechanism of Action
The mechanism of action of 2,2’-Bipyridine-4,4’-dicarbaldehyde involves its ability to form coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing processes such as catalysis, electron transfer, and molecular recognition. The compound’s aldehyde groups also allow it to participate in condensation reactions, forming Schiff bases and other derivatives .
Comparison with Similar Compounds
- 2,2’-Bipyridine-4,4’-dicarboxylic acid
- 2,2’-Bipyridine-5,5’-dicarboxaldehyde
- 2,2’-Bipyridine-6,6’-dicarboxaldehyde
Comparison: 2,2’-Bipyridine-4,4’-dicarbaldehyde is unique due to its specific positioning of aldehyde groups, which allows for distinct reactivity and coordination properties compared to its analogs. For instance, 2,2’-Bipyridine-4,4’-dicarboxylic acid has carboxylic acid groups instead of aldehydes, leading to different chemical behavior and applications .
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-(4-formylpyridin-2-yl)pyridine-4-carbaldehyde;methane |
InChI |
InChI=1S/C12H8N2O2.CH4/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14-12;/h1-8H;1H4 |
InChI Key |
XGPBXBVXPYMTEX-UHFFFAOYSA-N |
Canonical SMILES |
C.C1=CN=C(C=C1C=O)C2=NC=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12824431.png)
![2-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12824438.png)
![1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;hydrochloride](/img/structure/B12824441.png)
![2-Amino-5-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B12824448.png)
![2-Allyl-1H-benzo[d]imidazole](/img/structure/B12824458.png)
![5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B12824459.png)



![3-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12824472.png)

![3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B12824490.png)

